molecular formula C19H25ClFNO3 B5488345 2-[[2-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]butan-1-ol;hydrochloride

2-[[2-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]butan-1-ol;hydrochloride

Cat. No.: B5488345
M. Wt: 369.9 g/mol
InChI Key: IMCGYLKYFJYYRB-UHFFFAOYSA-N
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Description

2-[[2-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]butan-1-ol;hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by the presence of fluorine, methoxy, and amino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]butan-1-ol;hydrochloride typically involves multiple steps, including the introduction of the fluorine and methoxy groups, followed by the formation of the amino alcohol structure. Common reagents used in these reactions include fluorobenzene derivatives, methoxybenzene derivatives, and various amines. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]butan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[2-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]butan-1-ol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-(4-methoxyphenyl)ethylamine
  • 4-Fluoro-2-[(methylamino)methyl]phenol
  • 2-(2-fluoro-5-methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride

Uniqueness

2-[[2-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]butan-1-ol;hydrochloride is unique due to its specific combination of fluorine, methoxy, and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO3.ClH/c1-3-17(12-22)21-11-15-5-4-6-18(23-2)19(15)24-13-14-7-9-16(20)10-8-14;/h4-10,17,21-22H,3,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCGYLKYFJYYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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